molecular formula C19H19N3O2 B11075202 (3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide

(3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide

Cat. No.: B11075202
M. Wt: 321.4 g/mol
InChI Key: KKHDLCVWTDQWON-PTNGSMBKSA-N
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Description

(3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide is a synthetic organic compound It features a complex structure with multiple functional groups, including an isoquinoline moiety, a pyridine ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution or coupling reactions.

    Amide Bond Formation: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Pyridine Derivatives: Compounds containing pyridine rings.

    Amide-Linked Compounds: Molecules with amide linkages.

Uniqueness

What sets (3Z)-3-(3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene)-2-oxo-N-(pyridin-2-yl)propanamide apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(3Z)-3-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-2-oxo-N-pyridin-2-ylpropanamide

InChI

InChI=1S/C19H19N3O2/c1-19(2)12-13-7-3-4-8-14(13)15(22-19)11-16(23)18(24)21-17-9-5-6-10-20-17/h3-11,22H,12H2,1-2H3,(H,20,21,24)/b15-11-

InChI Key

KKHDLCVWTDQWON-PTNGSMBKSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C/C(=O)C(=O)NC3=CC=CC=N3)/N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)C(=O)NC3=CC=CC=N3)N1)C

Origin of Product

United States

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